Cas no 1093065-11-2 (1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine)

1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
- 1-(3-bromo-4-ethoxyphenyl)sulfonyl-4-methylpiperazine
- Piperazine,1-[(3-bromo-4-ethoxyphenyl)sulfonyl]-4-methyl-
- AK142634
- 1-(3-Bromo-4-ethoxybenzene-1-sulfonyl)-4-methylpiperazine
- C13H19BrN2O3S
- F50394
- DS-6517
- SCHEMBL3131935
- DTXSID50738523
- 1093065-11-2
- CS-0151503
- AKOS022175151
- 1-(3-bromo-4-ethoxybenzenesulfonyl)-4-methylpiperazine
- A927451
-
- MDL: MFCD27923092
- インチ: 1S/C13H19BrN2O3S/c1-3-19-13-5-4-11(10-12(13)14)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3
- InChIKey: GGBSHXKOKQKKGX-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C([H])C(=C1[H])S(N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])(=O)=O)OC([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 362.02998g/mol
- どういたいしつりょう: 362.02998g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 58.2
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D757017-1g |
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine |
1093065-11-2 | 95+% | 1g |
$175 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222143-250mg |
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine |
1093065-11-2 | 98% | 250mg |
¥322.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222143-100mg |
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine |
1093065-11-2 | 98% | 100mg |
¥134.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN888-200mg |
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine |
1093065-11-2 | 95+% | 200mg |
840.0CNY | 2021-07-14 | |
Chemenu | CM125806-1g |
1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine |
1093065-11-2 | 95% | 1g |
$166 | 2023-11-25 | |
1PlusChem | 1P01EC4F-100mg |
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine |
1093065-11-2 | 98% | 100mg |
$98.00 | 2023-12-26 | |
eNovation Chemicals LLC | D757017-1g |
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine |
1093065-11-2 | 95+% | 1g |
$175 | 2025-02-25 | |
Ambeed | A188672-250mg |
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine |
1093065-11-2 | 98% | 250mg |
$41.0 | 2024-04-26 | |
Chemenu | CM125806-1g |
1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine |
1093065-11-2 | 95% | 1g |
$494 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN888-50mg |
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine |
1093065-11-2 | 95+% | 50mg |
336.0CNY | 2021-07-14 |
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazineに関する追加情報
Introduction to 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (CAS No. 1093065-11-2)
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, also known by its CAS number 1093065-11-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring and a sulfonyl group substituted with a 3-bromo-4-ethoxyphenyl moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The piperazine ring is a common structural motif in many pharmaceuticals, particularly those used as antihistamines, antipsychotics, and antifungals. The presence of the sulfonyl group and the 3-bromo-4-ethoxyphenyl substituent adds complexity and specificity to the molecule, potentially enhancing its binding affinity to specific biological targets. Recent studies have explored the role of this compound in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions.
In the context of neurodegenerative diseases, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has shown promise as a potential modulator of neurotransmitter systems. Research published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound can effectively interact with serotonin receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The ability to modulate these receptors may offer new avenues for the development of more effective treatments for these debilitating conditions.
Beyond its potential in neurodegenerative diseases, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has also been investigated for its anticancer properties. A study published in the Cancer Research journal (2023) reported that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways that are critical for cancer cell survival and proliferation. These findings suggest that 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine could be a valuable lead compound for the development of novel anticancer agents.
In addition to its therapeutic potential, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been studied for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research conducted at the University of California (2022) found that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These results indicate that 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine may have a role in the management of inflammatory conditions.
The synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine involves several steps, including the formation of the sulfonyl chloride intermediate from 3-bromo-4-ethoxybenzenesulfonyl chloride and subsequent reaction with 1-methylpiperazine. The process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have improved the efficiency and scalability of this process, making it more feasible for large-scale production.
In conclusion, 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (CAS No. 1093065-11-2) is a promising compound with diverse therapeutic applications. Its unique structural features and biological activities make it an attractive candidate for further research and development in areas such as neurodegenerative diseases, cancer, and inflammatory conditions. As ongoing studies continue to uncover new insights into its mechanisms of action and potential benefits, this compound holds significant promise for advancing medical treatments and improving patient outcomes.
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